Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound that features a bicyclic structure with a thienyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the Michael addition of substituted tri-ketopiperazines to enones, followed by regioselective manipulations to introduce the thienyl group and the tert-butyl ester . The reaction conditions often require the use of organocatalysts to achieve high yields and enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The thienyl group can be reduced under specific conditions.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of a reduced thienyl derivative.
Substitution: Formation of the free carboxylic acid.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This differentiates it from other bicyclic compounds and can lead to unique reactivity and biological activity.
Properties
Molecular Formula |
C16H23NO3S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-5-thiophen-2-yl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C16H23NO3S/c1-14(2,3)20-13(19)17-9-15(11-18)7-16(8-15,10-17)12-5-4-6-21-12/h4-6,18H,7-11H2,1-3H3 |
InChI Key |
PWVHINCAVLVPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C3=CC=CS3)CO |
Origin of Product |
United States |
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